![molecular formula C14H12BrN3O B2435774 (3-bromophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone CAS No. 1797349-85-9](/img/structure/B2435774.png)

(3-bromophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

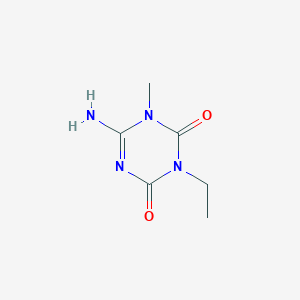

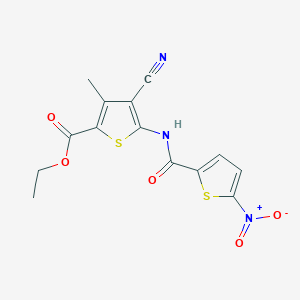

The compound “(3-bromophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone” is a complex organic molecule. It contains a bromophenyl group, a dihydropyrido[4,3-d]pyrimidin-6(5H)-yl group, and a methanone group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the design of some novel disubstituted 7,8-dihydro-6H-5,8-ethanopyrido[3,2-d]pyrimidine derivatives has been reported . The series was developed from quinuclidinone, which afforded versatile platforms bearing one lactam function in position C-2 that were then used to create C–N or C–C bonds for SNAr or palladium-catalyzed cross-coupling reactions by in situ C–O activation .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray crystallography . In these structures, the analogue base pairs with the purine bases on the opposite strands through Watson–Crick and/or wobble type hydrogen bonds . The additional ring of the base is stacked on the thymine bases at the 5′-side and overall exhibits greatly enhanced stacking interactions .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, aminations and arylations by direct C–O activation have been used for the design of 7,8-dihydro-6H-5,8-ethanopyrido[3,2-d]pyrimidines .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride has a melting point of 206-211 °C (decomposition) and should be stored at 2-8°C .Aplicaciones Científicas De Investigación

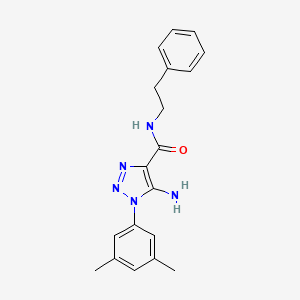

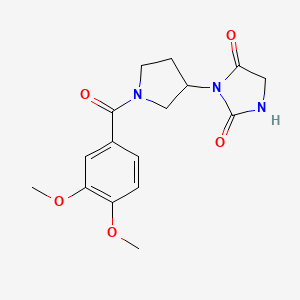

Synthesis and Potential as PET Agents

One study discusses the synthesis of a related compound, [11C]HG-10-102-01, as a potential PET (Positron Emission Tomography) agent for imaging of LRRK2 enzyme in Parkinson's disease. The compound was synthesized with a high radiochemical yield and purity, showing promise for applications in neurological research and diagnostics (Wang, Gao, Xu, & Zheng, 2017).

Antioxidant Properties

Another research focus is on the synthesis of derivatives with bromine and their in vitro antioxidant activities. The study found that synthesized bromophenols had effective antioxidant power, suggesting potential applications in developing antioxidant therapies (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

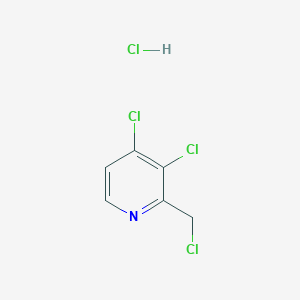

Formulation Development for Poorly Soluble Compounds

There's also research into developing precipitation-resistant solution formulations for poorly water-soluble compounds, aimed at improving in vivo exposure for early toxicology and clinical studies. Such developments are crucial for the pharmaceutical industry, particularly for drugs targeting arrhythmia and other conditions (Burton, Ying, Gandhi, West, Huang, Zhou, Shah, Chen, & Shen, 2012).

Antimicrobial Activity

Compounds synthesized from (3-bromophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone and its derivatives have been evaluated for their antimicrobial activity. One study synthesized a new Schiff base and its metal complexes, demonstrating good biological activity against various bacteria and yeast strains, indicating potential use in treating infections (Gülcan, Sönmez, & Berber, 2012).

Structural and Mechanistic Insights

Research also delves into the structural and mechanistic insights of substituted compounds, offering valuable information for the design and development of new molecules with enhanced biological or physical properties. Such studies contribute to a deeper understanding of the chemical and physical nature of these compounds, aiding in their application in material science or drug development (Anga, Biswas, Kottalanka, Mallik, & Panda, 2014).

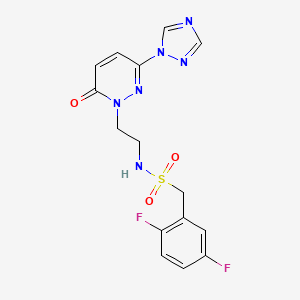

Mecanismo De Acción

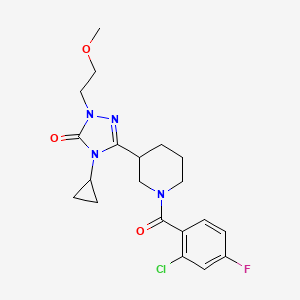

Target of Action

The primary target of 6-(3-bromobenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine, also known as F6445-6297, is p38 MAPK (Mitogen-Activated Protein Kinase) . This protein kinase plays a crucial role in cellular processes such as inflammation and cell differentiation .

Mode of Action

F6445-6297 acts as a p38 MAPK inhibitor . By binding to the active site of the p38 MAPK, it prevents the kinase from phosphorylating its substrates, thereby inhibiting the kinase’s activity . This results in the modulation of the cellular processes controlled by p38 MAPK.

Biochemical Pathways

The inhibition of p38 MAPK affects several biochemical pathways. As p38 MAPK is involved in the production of inflammatory cytokines, its inhibition can lead to a decrease in inflammation . Additionally, p38 MAPK plays a role in cell differentiation and apoptosis, so its inhibition can also affect these processes .

Result of Action

The inhibition of p38 MAPK by F6445-6297 can lead to a reduction in inflammation and modulation of cell differentiation and apoptosis . This could potentially be beneficial in the treatment of diseases characterized by excessive inflammation or abnormal cell growth.

Safety and Hazards

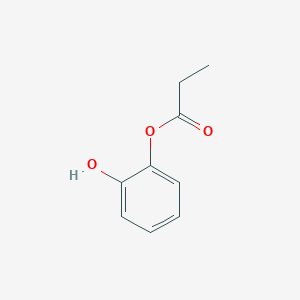

Direcciones Futuras

The future directions for research on similar compounds could involve further exploration of their potential uses in biotechnology, such as probes or primers in DNA microarrays, and as therapeutic agents . Additionally, the development of efficient methodologies to functionalize and obtain biologically active molecules in the pyrimidine series could be another area of focus .

Propiedades

IUPAC Name |

(3-bromophenyl)-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrN3O/c15-12-3-1-2-10(6-12)14(19)18-5-4-13-11(8-18)7-16-9-17-13/h1-3,6-7,9H,4-5,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFDBVOGOYDQYLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CN=CN=C21)C(=O)C3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2435691.png)

![4-[(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2435693.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2435694.png)

![N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2,6-dichloropyridine-4-carboxamide](/img/structure/B2435699.png)

![2-(benzylsulfanyl)-5-(4-hydroxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2435700.png)

![N-(1,3-dimethyl-2,4,5-trioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidin-7-yl)acetamide](/img/structure/B2435704.png)